Cysteine thiol probe

Content Navigation

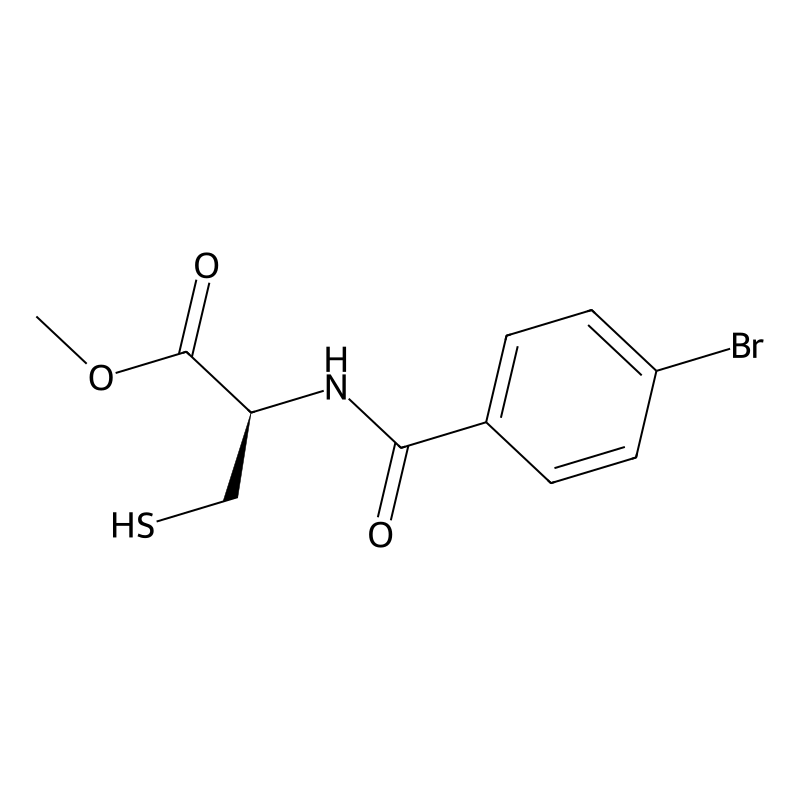

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Canonical SMILES

Isomeric SMILES

Cysteine thiol probes are electrophilic compounds designed to form stable, covalent bonds with the nucleophilic thiol side chain of cysteine residues in proteins and peptides. This reactivity is fundamental to applications in activity-based protein profiling (ABPP), bioconjugation, and cellular imaging. Traditional probes primarily rely on two mechanisms: S_N2 substitution, characteristic of iodoacetamides (IAA), and Michael addition, used by maleimides and acrylamides. The choice of probe chemistry directly impacts reaction speed, selectivity, and the stability of the resulting conjugate, making it a critical parameter for experimental success.

Research Fit

Supports selective Cys detection in presence of high GSH and Hcy backgrounds for redox biology studies.

Enables quantification via plate reader or microscopy; compatible with live-cell imaging workflows.

Reported low detection limits support trace-level Cys analysis in complex biological matrices.

References

- Bar-Peled, L., et al. 'A Targetable Cysteine Residue in the Malignant Brain Tumor (MBT) Domain of L3MBTL3,' ChemBioChem 15.14 (2014): 2136-2141.

- Nuber, C. M., Schwab, M. A., & Konrad, D. B. 'A perspective on cysteine-reactive activity-based probes,' Organic & Biomolecular Chemistry, 23(42), 10262-10275 (2025).

Substituting an advanced acrylophenone probe with generic reagents like iodoacetamide (IAA) or N-ethylmaleimide (NEM) based on nominal functional equivalence is a primary source of experimental failure. These probes exhibit vastly different reaction kinetics, pH dependencies, and selectivity profiles. For instance, the slower reaction of IAA requires longer incubation times or higher concentrations, increasing the risk of off-target labeling of other nucleophilic residues like histidine or lysine. Conversely, while maleimides are faster, they can exhibit instability and increased reactivity with amines at alkaline pH. Such differences lead to inconsistent labeling efficiency, higher background signal, and poor reproducibility, particularly in complex proteomic samples where precise and rapid capture of the target thiol is critical.

Substitution Risk

Intracellular GSH at millimolar levels can overwhelm signal if probe selectivity is insufficient; class-level thiol probes may yield false quantification.

Probes lacking dedicated recognition sites may not distinguish Hcy from Cys, compromising specificity in cardiovascular biomarker panels.

Reaction rate differences across probe families can shift real-time tracking capability to endpoint-only utility; kinetics should be verified for intended dynamic measurement.

References

- Konrad, D. B., et al. 'A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis,' JACS Au 5.12 (2025): 3415-3426.

- Hermanson, G. T. 'Thiol-Reactive Probes,' Bioconjugate Techniques, 3rd ed., Academic Press, 2013, pp. 299-339.

- Gautier, A., et al. 'Thiol-selective fluorogenic probes for labeling and release,' Journal of the American Chemical Society 131.29 (2009): 9986-9994.

- An, H., et al. 'Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design,' Molecules 30.23 (2025): 5678.

Reaction Kinetics: Over 80-Fold Faster Cysteine Labeling Than Iodoacetamide

Acrylophenone-based probes (specifically, CAPA) demonstrate dramatically accelerated reaction kinetics compared to the standard iodoacetamide (IAA) probe. In a direct comparison reacting with a cysteine model compound, the acrylophenone probe exhibited a second-order rate constant approximately 81 times higher than that of IAA. This substantial increase in reaction speed enables faster and more efficient labeling protocols.

| Evidence Dimension | Second-Order Rate Constant (k2) |

| Target Compound Data | 5.82 L/(mol·s) for CAPA (Acrylophenone) |

| Comparator Or Baseline | 0.072 L/(mol·s) for Iodoacetamide (IAA) |

| Quantified Difference | ~81-fold faster |

| Conditions | Reaction with N-Cbz-l-Cys-OMe in PBS buffer (pH 7.4) at 0 °C. |

Faster kinetics reduce incubation times, increasing sample throughput and minimizing potential protein degradation during labeling procedures.

Reaction Yield: Achieves >3x Higher Product Yield in a Fixed Timeframe

The superior reaction rate of acrylophenone probes translates directly to higher labeling yields in shorter timeframes. After a 3-hour incubation period under controlled conditions, the CAPA acrylophenone probe converted 83% of the cysteine substrate into the desired conjugate. In contrast, the conventional iodoacetamide (IAA) probe only achieved a 25% yield in the same period, demonstrating significantly lower efficiency.

| Evidence Dimension | Product Yield (%) |

| Target Compound Data | 83% for CAPA (Acrylophenone) |

| Comparator Or Baseline | 25% for Iodoacetamide (IAA) |

| Quantified Difference | 3.3-fold higher yield |

| Conditions | Reaction with N-Cbz-l-Cys-OMe in PBS buffer (pH 7.4) at 0 °C after 3 hours. |

Higher yields ensure more complete and stoichiometric labeling, which is critical for quantitative proteomics and for producing well-defined bioconjugates.

Selectivity Profile: Reduced Risk of Off-Target Reactions Common to Standard Probes

Standard thiol probes are known to have liabilities regarding selectivity. Haloacetamides like IAA can react with other nucleophilic residues such as histidine, lysine, and methionine. Maleimides, while generally more thiol-selective than IAA at neutral pH, can react with lysine residues under alkaline conditions. The exceptionally high reactivity of acrylophenone probes at neutral pH allows for the use of shorter reaction times and milder conditions, which inherently minimizes the kinetic window for slower, off-target reactions to occur, thus favoring cleaner and more specific cysteine labeling.

| Evidence Dimension | Known Off-Target Reactivity |

| Target Compound Data | High reactivity at neutral pH allows for short reaction times, minimizing opportunity for off-target labeling. |

| Comparator Or Baseline | Iodoacetamides: Reactivity with His, Lys, Met. Maleimides: Reactivity with Lys at alkaline pH. |

| Quantified Difference | Qualitative improvement in selectivity profile by kinetic discrimination. |

| Conditions | General protein labeling conditions, particularly at pH > 7.5 or with extended incubation. |

Superior selectivity reduces background noise and prevents unintended modification of proteins, leading to more reliable and reproducible data in proteomics and cleaner products in bioconjugation.

Time-Resolved Chemoproteomics and Target Discovery

The rapid kinetics of acrylophenone probes are ideal for capturing transient cysteine modifications or drug-target engagement in time-sensitive experiments. Their ability to achieve high labeling efficiency in minutes, rather than hours, allows for a more accurate snapshot of the reactive cysteinome at a specific point in a biological process, a task difficult to achieve with slower reagents like iodoacetamide.

High-Throughput Screening and Covalent Fragment-Based Discovery

In high-throughput screening workflows, minimizing incubation times is essential for efficiency. The >80-fold faster reaction rate compared to IAA allows for significantly shorter assay times, enabling faster screening of covalent inhibitor libraries and accelerating hit identification in drug discovery pipelines.

Bioconjugation of Delicate or pH-Sensitive Proteins

The probe's high reactivity under mild, near-neutral pH conditions is advantageous for conjugating labels or other molecules to proteins that are sensitive to alkaline environments. This avoids the need to raise the pH, a step sometimes taken to accelerate slower probes, which can risk protein denaturation and promote off-target reactions with lysine residues.

Application Fit Matrix

References

- Konrad, D. B., et al. 'A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis,' JACS Au 5.12 (2025): 3415-3426.

- Gautier, A., et al. 'Thiol-selective fluorogenic probes for labeling and release,' Journal of the American Chemical Society 131.29 (2009): 9986-9994.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types